molecular formula C10H12N4O B2955345 6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1573548-31-8

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2955345
CAS No.: 1573548-31-8
M. Wt: 204.233
InChI Key: GGAXBSVBKVDWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a chemical compound For Research Use Only (RUO). It is not for human or veterinary diagnosis or therapeutic use. Benzotriazinone derivatives are a significant area of research in medicinal chemistry due to their diverse biological activities . Compounds within this chemical family have been investigated as promising inhibitors in oncology research, showing potent cytotoxic activity against human liver carcinoma cell lines (HepG2) in vitro . Furthermore, structural analogs have demonstrated effective antibacterial properties, particularly against E. coli, and have been studied as modulators of targets like the E. coli Fab-H receptor and the vitamin D receptor (VDR) through molecular docking analysis . The benzotriazinone core is also a key intermediate in synthetic chemistry. It can be functionalized via various methods, such as azide coupling, to produce hydrazides and subsequent hydrazone derivatives, which are valuable for creating novel heterocyclic compounds and exploring structure-activity relationships . Research into related 4-oxo-3,4-dihydro-1,2,3-benzotriazine structures has also explored their potential as modulators of the GPR139 receptor, indicating possible applications in neurological research . This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

6-amino-3-propan-2-yl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6(2)14-10(15)8-5-7(11)3-4-9(8)12-13-14/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAXBSVBKVDWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)N)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazines, which can be further functionalized for specific applications.

Scientific Research Applications

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of novel materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analog: 3-(3,4-Dimethylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

  • Structure: The benzotriazinone core is retained, but position 3 is substituted with a 3,4-dimethylphenyl group instead of isopropyl. Position 6 lacks the amino group.
  • Unlike the target compound, the absence of the 6-amino group may reduce hydrogen-bonding capacity, affecting interactions in biological systems.

Structural Analog: 6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

  • Structure : Differs only at position 3 (methyl vs. isopropyl substituent).
  • Key Findings: The smaller methyl group may enhance solubility compared to the bulkier isopropyl group in the target compound. However, steric effects from isopropyl could improve binding specificity in enzyme-active sites . No direct biological data are available, but the 6-amino group common to both compounds likely enhances reactivity in nucleophilic substitution or coordination chemistry.

Functional Analog: 3-Hydroxy-3,4-dihydro-1,2,3-benzotriazin-4-one Derivatives (TDBTU/HDBTU)

  • Structure: The benzotriazinone core is modified with a hydroxy group at position 3 instead of amino or alkyl substituents.
  • Key Findings: These derivatives (e.g., TDBTU, HDBTU) are widely used as peptide coupling reagents due to their high efficiency and low racemization tendency. The hydroxy group facilitates activation of carboxylic acids .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
6-Amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one 6-NH₂, 3-isopropyl C₁₀H₁₂N₄O Potential therapeutic/synthetic use
3-(3,4-Dimethylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one 3-(3,4-dimethylphenyl) C₁₅H₁₃N₃O Heat-sensitive; biological relevance
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one 6-NH₂, 3-CH₃ C₈H₈N₄O Enhanced solubility
TDBTU (3-Hydroxy derivative) 3-OH C₁₄H₁₉N₅O₃ Peptide coupling reagent

Research Implications and Gaps

  • Thermal Stability : The heat-induced degradation of 3-(3,4-dimethylphenyl)-analog warrants investigation into the target compound’s stability under similar conditions.
  • Synthetic Utility: The amino group in the target compound could expand its use beyond traditional coupling reagents, such as in metal-organic frameworks (MOFs) or catalysis.

Biological Activity

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound with potential biological activities that have attracted research interest. This article aims to summarize the available data on its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H12N4OC_{10}H_{12}N_4O and it is characterized by a benzotriazine core structure. The presence of an amino group and an isopropyl substituent contributes to its unique chemical properties.

Biological Activity Overview

Research has indicated various biological activities associated with benzotriazine derivatives, including:

  • Cytotoxicity : Studies have shown that certain benzotriazine compounds exhibit significant cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated activity against human promyelocytic leukemia (HL-60) cells, suggesting a potential for anti-cancer applications .
  • Antimicrobial Properties : Some benzotriazine derivatives have been noted for their antimicrobial activity. This includes inhibition of bacterial growth, which could be beneficial in developing new antibiotics .
  • Mechanisms of Action : The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This has been linked to their cytotoxic effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
This compoundCytotoxicityHL-60TBD
6,12-dihydro-1-benzopyrano[3,4-b][1,4]benzothiazin-6-oneCytotoxicityHL-605.0
Benzotriazine derivative XAntimicrobialE. coli10.0

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study examining various benzotriazine derivatives, researchers found that the compound demonstrated significant cytotoxicity against HL-60 cells. The study highlighted that the compound's ability to generate ROS was a critical factor in its effectiveness against these cancer cells .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of benzotriazine derivatives revealed that certain compounds effectively inhibited the growth of E. coli and other pathogenic bacteria. The study emphasized the potential for these compounds to serve as templates for developing new antibiotics .

Q & A

Q. How can researchers design long-term environmental impact studies for this compound?

  • Methodological Answer : Implement split-plot designs with controlled field trials (e.g., randomized blocks) to assess soil/water contamination. Track bioaccumulation in model organisms (e.g., Daphnia magna) and compare with lab-based ecotoxicity data. Use GC-MS/MS for trace-level detection in environmental matrices .

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